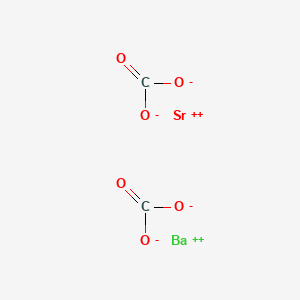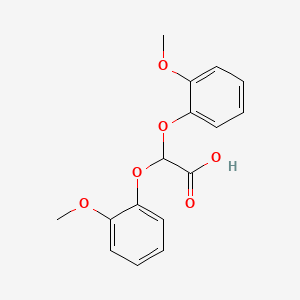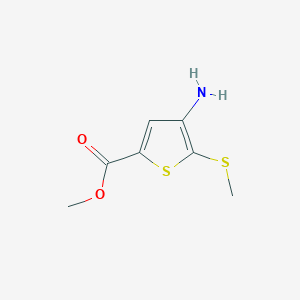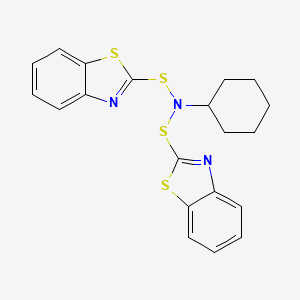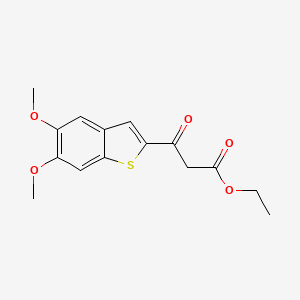
9,10-Anthracenedione, 1,1'-iminobis[4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Iminobis(4-nitroanthraquinone) is an organic compound with the molecular formula C28H14N4O8. It is characterized by its dark red solid appearance and a melting point of approximately 244-247 degrees Celsius . This compound is notable for its complex structure, which includes multiple aromatic rings, nitro groups, and a secondary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
A common method for synthesizing 1,1’-Iminobis(4-nitroanthraquinone) involves the reaction of nitroanthraquinone with imine under the catalysis of sulfuric acid . The specific steps are as follows:
- Nitroanthraquinone is dissolved in a suitable solvent.
- Imine is added to the solution.
- Sulfuric acid is used as a catalyst to facilitate the reaction.
- The mixture is heated to a specific temperature to promote the formation of 1,1’-Iminobis(4-nitroanthraquinone).
Industrial Production Methods
In industrial settings, the production of 1,1’-Iminobis(4-nitroanthraquinone) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1’-Iminobis(4-nitroanthraquinone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 1,1’-Iminobis(4-aminoanthraquinone), while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,1’-Iminobis(4-nitroanthraquinone) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Iminobis(4-nitroanthraquinone) involves its interaction with molecular targets and pathways within biological systems. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,4-Dinitroanthraquinone: Similar in structure but lacks the imine linkage.
1,5-Diaminoanthraquinone: Contains amino groups instead of nitro groups.
1,8-Dihydroxyanthraquinone: Features hydroxyl groups instead of nitro groups.
Uniqueness
1,1’-Iminobis(4-nitroanthraquinone) is unique due to its imine linkage and the presence of multiple nitro groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
128-88-1 |
|---|---|
Molecular Formula |
C28H13N3O8 |
Molecular Weight |
519.4 g/mol |
IUPAC Name |
1-nitro-4-[(4-nitro-9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C28H13N3O8/c32-25-13-5-1-3-7-15(13)27(34)23-19(30(36)37)11-9-17(21(23)25)29-18-10-12-20(31(38)39)24-22(18)26(33)14-6-2-4-8-16(14)28(24)35/h1-12,29H |
InChI Key |
NCGPNEIWMXIRRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])NC4=C5C(=C(C=C4)[N+](=O)[O-])C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824633.png)
![methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate](/img/structure/B13824636.png)
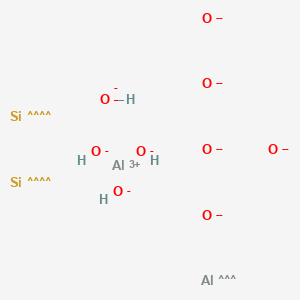
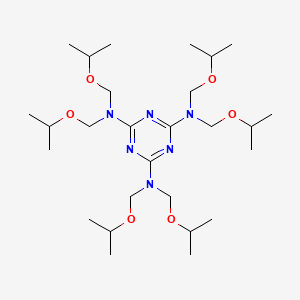

![3-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B13824651.png)
